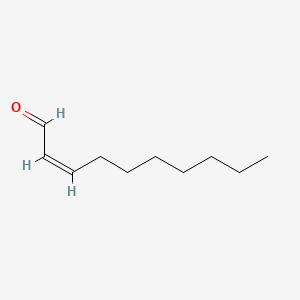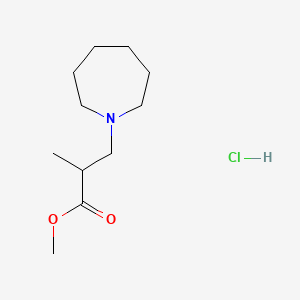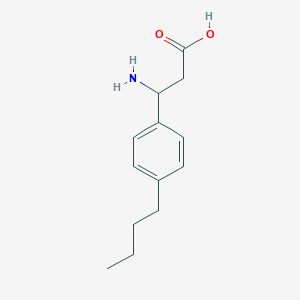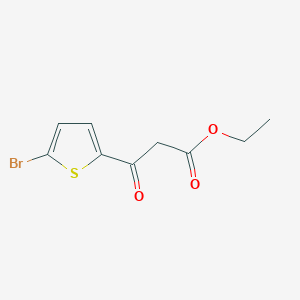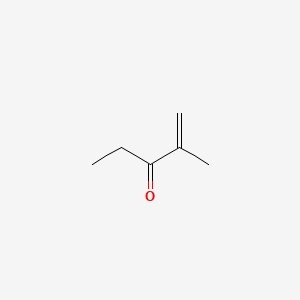
Phenylalanylmethylchloride
Descripción general
Descripción
Phenylalanylmethylchloride is a small molecule that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . Its chemical formula is C10H12ClNO .
Molecular Structure Analysis
The molecular structure of Phenylalanylmethylchloride includes elements such as carbon ©, hydrogen (H), chlorine (Cl), and nitrogen (N) . The average weight of the molecule is 197.661 .Aplicaciones Científicas De Investigación
Biostimulant Action in Agriculture
- Plant Growth and Crop Yield Improvement : Plant-derived protein hydrolysates, including phenylalanine derivatives, have been shown to significantly increase plant growth and crop yield, especially under environmental stress conditions. These hydrolysates can be applied as foliar spray or soil drench to achieve short-term or long-term effects, respectively (Paul et al., 2019).
Materials Science and Biomedical Applications
- Low-Molecular-Weight Gelators : Chemical modification of phenylalanine has enabled the synthesis of numerous low-molecular-weight gelators. These gelators have found applications in drug delivery, tissue engineering, and the removal of pollutants due to their ability to form physical gels through self-assembly of Phe-derived building blocks (Das et al., 2017).
Analytical Chemistry
- Fluorogenic Acetoxymethyl Ethers : Phenolic fluorophores, which can include phenylalanine derivatives, have been used to develop profluorophores with applications in imaging biochemical and biological systems. These compounds exhibit low background fluorescence and high enzymatic reactivity (Lavis et al., 2011).
Nutrition and Animal Science
- Milk Protein Synthesis in Bovine Cells : Oligopeptides containing phenylalanine have been shown to enhance milk protein synthesis in bovine mammary epithelial cells. This suggests potential applications in improving the nutritional value of dairy products (Zhou et al., 2015).
Organic Chemistry
- Vicinal Difunctionalization of Alkenes : Photoredox-catalyzed chlorotrifluoromethylation of alkene, using CF3SO2Cl, has been performed with phenylalanine derivatives. This process is useful for the late-stage modification in drug discovery (Oh et al., 2014).
Propiedades
IUPAC Name |
(3S)-3-amino-1-chloro-4-phenylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNSBPMDYXZFTQ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52735-71-4 | |
| Record name | Phenylalanylmethylchloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



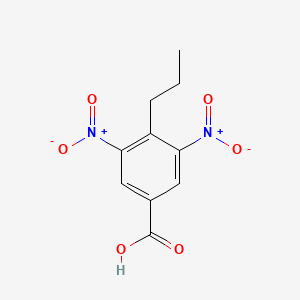

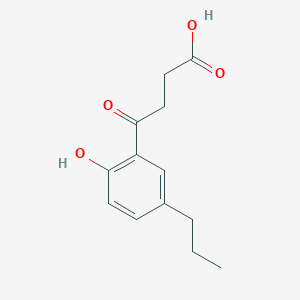
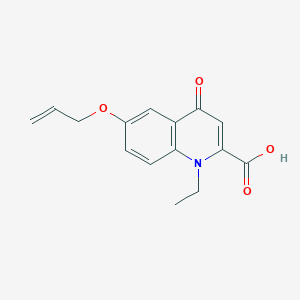
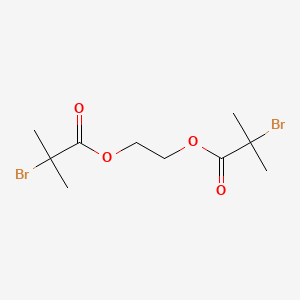

![3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione](/img/structure/B3050297.png)
![Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone, 2,9-dichloro-](/img/structure/B3050299.png)
